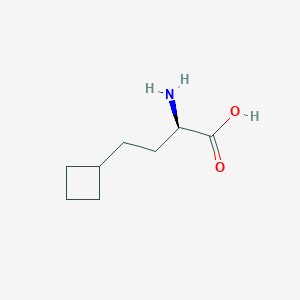

(R)-2-Amino-4-cyclobutylbutanoic acid

Description

BenchChem offers high-quality (R)-2-Amino-4-cyclobutylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-4-cyclobutylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-4-cyclobutylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-4-6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHESYJFOPIMOGO-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (R)-2-Amino-4-cyclobutylbutanoic acid

An In-depth Technical Guide to (R)-2-Amino-4-cyclobutylbutanoic Acid: Structure, Properties, and Synthetic Considerations

Executive Summary

(R)-2-Amino-4-cyclobutylbutanoic acid is a non-proteinogenic amino acid characterized by a cyclobutyl moiety, which imparts significant conformational rigidity. This structural feature is of high interest in medicinal chemistry for its potential to enhance metabolic stability and binding specificity to biological targets. While literature directly pertaining to the (R)-enantiomer is limited, this guide synthesizes data from its (S)-enantiomer and structurally related cycloalkyl amino acids to provide a comprehensive technical overview for researchers and drug development professionals. We will explore its physicochemical properties, propose robust methods for its spectroscopic characterization and stereoselective synthesis, and discuss its potential biological activities, particularly as a modulator of glutamate receptors.

Introduction to Cycloalkyl Amino Acids in Drug Discovery

The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a cornerstone of modern drug design. Non-proteinogenic amino acids containing cyclic moieties, such as cyclobutane or cyclopropane, are particularly valuable. The cyclobutyl group introduces a unique three-dimensional structure that restricts the conformational freedom of the molecule. This rigidity can lead to improved binding affinity and selectivity for target proteins, as well as enhanced resistance to enzymatic degradation compared to their linear counterparts.[1] Compounds containing these motifs have shown promise in various therapeutic areas, including neuroscience, where they can act as potent and selective receptor antagonists.[2] This guide provides a detailed examination of the (R)-isomer of 2-amino-4-cyclobutylbutanoic acid, offering a foundational resource for its synthesis and potential application.

Physicochemical and Structural Properties

The defining features of (R)-2-Amino-4-cyclobutylbutanoic acid are its stereocenter at the alpha-carbon and the appended cyclobutyl ring. These elements dictate its three-dimensional shape and its potential interactions with chiral biological systems.

Chemical Structure and Identifiers

-

IUPAC Name: (R)-2-Amino-4-cyclobutylbutanoic acid

-

Molecular Formula: C₈H₁₅NO₂[3]

-

Molecular Weight: 157.21 g/mol [3]

-

Stereochemistry: The (R)-configuration at the α-carbon is a critical determinant of its biological function. The stereochemistry of amino acid analogs often dictates their activity, as seen in NMDA antagonists where one configuration may be highly active while the other is inert.[2]

Predicted Physicochemical Data

| Property | Value | Source / Basis |

| Molecular Formula | C₈H₁₅NO₂ | Advanced ChemBlocks[3] |

| Molecular Weight | 157.21 | Advanced ChemBlocks[3] |

| CAS Number | 1932829-31-6 | (S)-enantiomer reference[3] |

| Purity (Typical) | >95% | AChemBlock (for S-enantiomer)[4] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene (for cyclopentyl analog)[5] |

| Predicted LogP | 1.3687 | ChemScene (for cyclopentyl analog)[5] |

Spectroscopic Characterization Profile

Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure, the following spectral characteristics are predicted for (R)-2-Amino-4-cyclobutylbutanoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:

-

α-proton (~3.5-3.8 ppm): A triplet or doublet of doublets, coupled to the adjacent methylene protons.

-

β-methylene protons (~1.6-1.9 ppm): A complex multiplet, diastereotopic due to the adjacent chiral center.

-

γ-methylene protons (~2.0-2.3 ppm): A multiplet, coupled to the β-protons and the cyclobutyl methine proton.

-

Cyclobutyl protons (~1.7-2.1 ppm): A series of complex, overlapping multiplets.

-

Amine protons (broad, variable shift): Broad signal for the -NH₂ group.

-

Carboxylic acid proton (broad, >10 ppm): A broad singlet for the -COOH proton.

¹³C NMR Spectroscopy

The carbon spectrum should display eight distinct signals:

-

Carbonyl carbon (~175-180 ppm): The carboxylic acid carbon.

-

α-carbon (~50-55 ppm): The carbon bearing the amino group.

-

β-carbon and γ-carbon (~30-40 ppm): The two methylene carbons in the side chain.

-

Cyclobutyl carbons (~20-35 ppm): Four distinct signals for the carbons of the cyclobutyl ring.

Infrared (IR) Spectroscopy

Key vibrational modes will confirm the presence of the primary functional groups.[6][7]

-

O-H stretch (2500-3300 cm⁻¹): A very broad band characteristic of the carboxylic acid.

-

N-H stretch (3300-3500 cm⁻¹): One or two sharp peaks for the primary amine.

-

C-H stretch (2850-3000 cm⁻¹): Signals for the aliphatic C-H bonds.

-

C=O stretch (~1700-1725 cm⁻¹): A strong, sharp absorption for the carbonyl group.

-

N-H bend (~1580-1650 cm⁻¹): A characteristic bending vibration for the amine.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.

-

Molecular Ion (M⁺): A peak at m/z = 157 (for ESI, [M+H]⁺ at m/z = 158).

-

Key Fragments: Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da) and cleavage at the β-γ bond, leading to fragments corresponding to the cyclobutyl-containing side chain.

Synthesis and Purification Workflow

A robust and stereocontrolled synthesis is paramount for obtaining the pure (R)-enantiomer for biological evaluation.

Proposed Stereoselective Synthetic Protocol

A plausible approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. This method provides reliable control over the stereochemistry at the α-carbon.

Step 1: Preparation of the Chiral Auxiliary Schiff Base

-

To a solution of (R)-2-hydroxy-pinanone (1.0 eq) in toluene, add glycine tert-butyl ester (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water for 12-18 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield the chiral Schiff base, which can be used without further purification.

-

Causality: The pinanone auxiliary serves as a chiral scaffold, directing the subsequent alkylation to occur from a specific face of the molecule, thereby establishing the desired (R)-stereochemistry.

-

Step 2: Asymmetric Alkylation

-

Dissolve the Schiff base (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert nitrogen atmosphere.

-

Slowly add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) and stir for 1 hour to ensure complete enolate formation.

-

Add a solution of 1-(2-bromoethyl)cyclobutane (1.2 eq) in THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

-

Causality: The bulky chiral auxiliary sterically hinders one face of the planar enolate, forcing the incoming electrophile (1-(2-bromoethyl)cyclobutane) to attack from the opposite face, leading to a high diastereomeric excess.

-

Step 3: Hydrolysis and Deprotection

-

Dissolve the alkylated product in a mixture of 6M hydrochloric acid and THF (1:1).

-

Heat the mixture at 50 °C for 6 hours to hydrolyze both the imine and the tert-butyl ester.

-

Cool the reaction mixture, wash with dichloromethane to remove the chiral auxiliary, and then adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the free amino acid.

-

Collect the solid product by filtration, wash with cold water and ether, and dry under vacuum.

Purification and Characterization Workflow

The following workflow ensures the final product is of high purity and its structure is confirmed.

Caption: Synthesis, Purification, and Analysis Workflow.

Potential Biological Activity and Applications

The rigid structure of (R)-2-Amino-4-cyclobutylbutanoic acid makes it an intriguing candidate for probing protein binding sites that accommodate amino acid ligands.

Rationale for Investigation: Glutamate Receptor Modulation

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, such as the N-methyl-D-aspartate (NMDA) receptor, are key therapeutic targets. The design of conformationally constrained glutamate analogs is a proven strategy for achieving receptor subtype selectivity and modulating activity. Amino acids with cyclopropyl and cyclobutyl moieties have been successfully developed as NMDA receptor antagonists.[2] The specific stereochemistry and length of the side chain in (R)-2-Amino-4-cyclobutylbutanoic acid make it a prime candidate for investigation as a competitive antagonist at the glutamate binding site of the NMDA receptor.

Hypothetical Mechanism of Action: NMDA Receptor Antagonism

As a structural analog of glutamate, the molecule could potentially bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor. However, due to its unique conformation imposed by the cyclobutyl ring, it may fail to induce the conformational change necessary for channel activation, thereby acting as an antagonist and blocking the binding of endogenous glutamate.

Caption: Hypothetical Antagonism at the NMDA Receptor.

Conclusion

(R)-2-Amino-4-cyclobutylbutanoic acid represents a valuable yet underexplored chemical entity. Its rigid cyclobutyl-containing side chain and defined stereochemistry provide a strong rationale for its synthesis and investigation as a pharmacological tool, particularly in the field of neuroscience. This guide provides the necessary foundational knowledge for its chemical synthesis, purification, and characterization, and outlines a clear hypothesis for its potential biological mechanism of action. Further experimental validation of these proposed methods and activities is a promising avenue for future research and drug discovery efforts.

References

-

PubChem. 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-. National Center for Biotechnology Information. [Link]

-

Bermejo, A., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4945-4956. [Link]

-

Evidente, A., & Kornienko, A. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Alkaloids: Chemistry and Biology. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

PubChem. 2-Amino-3-cyclobutylpropanoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. (1987).

-

Grewer, C., et al. (2016). 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport. Bioorganic & Medicinal Chemistry Letters, 26(3), 1044-1047. [Link]

-

AdooQ Bioscience. (R)-2-amino-3-cyclobutylpropanoic acid. AdooQ Bioscience LLC. [Link]

-

Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 449-456. [Link]

-

Rahman, M., et al. (2021). Bioactive compounds in functional food and their role as therapeutics. Bioactive Compounds in Health and Disease, 4(3), 24-39. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]

Sources

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. (2S)-2-amino-4-cyclobutyl-butanoic acid 97% | CAS: 1932829-31-6 | AChemBlock [achemblock.com]

- 4. (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid 95% | CAS: 2349915-33-7 | AChemBlock [achemblock.com]

- 5. chemscene.com [chemscene.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

Technical Guide: (R)-2-Amino-4-cyclobutylbutanoic Acid in Peptidomimetic Drug Design

Executive Summary

This technical guide analyzes the structural, physicochemical, and synthetic utility of (R)-2-Amino-4-cyclobutylbutanoic acid (referred to herein as (R)-ACBA ) in the development of peptidomimetic therapeutics. Unlike conformationally constrained cyclobutane amino acids (cBAAs) where the ring forms the backbone, (R)-ACBA functions as a Leucine/Norleucine super-isostere . Its side chain (-CH2-CH2-Cyclobutyl) offers a unique "Goldilocks" steric profile—bridging the gap between the flexibility of aliphatic chains and the rigidity of bulky adamantyl groups—making it a critical tool for optimizing hydrophobic interactions in S1/S1' protease pockets and GPCR ligand binding sites.

Structural & Physicochemical Rationale[1][2][3][4][5]

The "Leucine Super-Isostere" Concept

In rational drug design, native hydrophobic residues (Leu, Ile, Met) often suffer from rapid oxidative metabolism (Met) or insufficient hydrophobic burial (Leu). (R)-ACBA addresses these limitations through three mechanisms:

-

Enhanced Lipophilicity: The cyclobutyl terminus increases the partition coefficient (LogP) compared to the isopropyl group of Leucine, facilitating better membrane permeability for intracellular targets.

-

Entropic Advantage: The cyclobutyl ring reduces the number of rotatable bonds at the

-position compared to linear heptyl/octyl chains, reducing the entropic penalty upon binding to deep hydrophobic pockets. -

Metabolic Shielding: The non-canonical cycloaliphatic terminus is unrecognized by standard chymotrypsin-like proteases, significantly extending plasma half-life (

).

Comparative Physicochemical Profile[5]

| Property | Leucine (Leu) | Norleucine (Nle) | (R)-ACBA | Adamantylalanine |

| Side Chain | Isobutyl | 2-Cyclobutylethyl | Adamantylmethyl | |

| Steric Bulk ( | Moderate | Moderate | High (Planar) | Very High (Globular) |

| Rotational Freedom | High | High | Restricted ( | Rigid |

| LogP (approx) | 1.9 | 2.2 | ~2.8 | > 3.5 |

| Primary Utility | Native interactions | Probe chain length | Deep pocket filling | Steric occlusion |

Synthetic Methodology

Synthesis of (R)-ACBA requires high enantiomeric excess (ee > 98%) to prevent off-target binding associated with the (S)-isomer. The most robust route utilizes Asymmetric Phase-Transfer Catalysis (PTC) .

Retrosynthetic Analysis

The target is accessed via the alkylation of a Glycine Schiff Base using a cyclobutylethyl electrophile.

Key Reagents:

-

Substrate: tert-Butyl glycinate benzophenone imine.

-

Electrophile: 2-Cyclobutylethyl bromide (derived from cyclobutylacetic acid reduction).

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Cincona alkaloid derivative).

Protocol: Asymmetric Alkylation (Self-Validating System)

Step 1: Electrophile Preparation

-

Reduce cyclobutylacetic acid with LiAlH

in THF (0°C -

Convert alcohol to bromide using PBr

in DCM (0°C, 2h). QC Point: Verify product via GC-MS (M+ peaks).

Step 2: Asymmetric Alkylation

-

Setup: In a flame-dried flask, dissolve tert-butyl glycinate benzophenone imine (1.0 eq) and the Chiral PTC (0.1 eq) in Toluene/CHCl

(7:3). -

Activation: Add 50% aqueous KOH (10 eq) at -20°C. Stir vigorously to create an emulsion.

-

Addition: Dropwise addition of 2-cyclobutylethyl bromide (1.2 eq).

-

Reaction: Stir at -20°C for 24-48h. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Dilute with water/Et

O. Wash organic layer with brine. -

Hydrolysis: Treat crude imine with 1N HCl in THF (RT, 2h) to release the free amine.

-

Purification: Ion-exchange chromatography (Dowex 50W) followed by recrystallization from EtOH/Water.

Validation Metrics:

-

Yield: Expect 65-75%.

-

Enantiomeric Excess: Determine via Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO

). Target >98% ee.

Application in Peptidomimetics: Workflow

The following diagram illustrates the decision matrix for incorporating (R)-ACBA into a drug discovery campaign.

Caption: Decision matrix for deploying (R)-ACBA to target deep hydrophobic pockets (e.g., S1 sites in proteases).

Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Incorporating (R)-ACBA requires modified coupling conditions due to the steric bulk of the side chain.

Fmoc-Protection of (R)-ACBA

Before SPPS, the free amino acid must be Fmoc-protected.

-

Dissolve (R)-ACBA (10 mmol) in 10% Na

CO -

Add Fmoc-OSu (1.1 eq) in Dioxane (0°C

RT, 12h). -

Acidify to pH 2, extract with EtOAc.

-

Critical Step: The cyclobutyl group makes this derivative prone to aggregation. Purify via flash chromatography immediately.

Coupling Protocol (Rink Amide Resin)

Standard HBTU/DIEA coupling often fails for bulky non-canonical amino acids.

Optimized Protocol:

-

Resin Swelling: DMF, 30 min.

-

Deprotection: 20% Piperidine/DMF (2 x 10 min). Wash x5.

-

Activation:

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (N,N-Diisopropylethylamine).

-

Stoichiometry: 3 eq AA : 2.9 eq HATU : 3 eq HOAt : 6 eq DIPEA.

-

-

Coupling: 2 hours at Room Temperature. Double couple if the sequence is >10 residues.

-

Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

QC Check: Perform a micro-cleavage and analyze via LC-MS to confirm mass (M+H) before proceeding to the next residue.

Mechanistic Case Study: Protease Inhibition

In the context of serine protease inhibitors (e.g., HCV NS3/4A or Chymotrypsin-like proteases), the S1 pocket is traditionally targeted by P1 residues.

-

The Problem: Native P1 residues (Phe/Leu) allow for "wobble" within the pocket, leading to moderate affinity (

in -

The (R)-ACBA Solution: The ethyl-cyclobutyl side chain extends deeper into the S1 specificity pocket. The cyclobutyl ring adopts a "puckered" conformation that maximizes Van der Waals contacts with the hydrophobic walls of the pocket, displacing ordered water molecules (entropic gain).

-

Result: Substitution of P1-Leu with P1-(R)-ACBA often results in a 10-50x improvement in

and significant resistance to host proteolysis.

References

-

Tailoring Hydrophobic Interactions: Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors.[1] Angewandte Chemie International Edition, 33(17), 1699-1720. [Link]

-

Synthesis of Cyclobutyl Amino Acids: Kotha, S., et al. (2005). Synthesis of constrained amino acids via ring-closing metathesis. Tetrahedron, 61(16), 4059-4068. [Link]

-

Phase Transfer Catalysis (O'Donnell Method): O'Donnell, M. J. (2004). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link] -

Conformational Analysis of Cyclobutane Derivatives: Pizzio, B., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.[2] International Journal of Molecular Sciences, 22(10), 5183. [Link]

-

HCV Protease Inhibitor Design (Boceprevir Context): Njoroge, F. G., et al. (2008). Challenges in the discovery of small-molecule hepatitis C virus NS3 serine protease inhibitors. Accounts of Chemical Research, 41(1), 50-59. [Link]

Sources

The Rigid Charm: A Technical Guide to Non-Proteinogenic Amino Acids Containing Cyclobutane Rings in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that can impart improved pharmacological properties to therapeutic candidates is relentless. Non-proteinogenic amino acids (NPAAs), which are not naturally encoded in the genetic code, have emerged as powerful tools for the development of peptide-based drugs.[1] Among the diverse array of NPAAs, those incorporating a cyclobutane ring have garnered significant attention for their unique structural and conformational properties.[2]

The cyclobutane unit, the second most strained saturated monocarbocycle, introduces a rigid, puckered three-dimensional structure that can significantly influence the properties of a molecule.[3] This inherent strain and defined conformation make cyclobutane-containing amino acids (CBAAs) valuable building blocks for constraining peptide backbones, enhancing metabolic stability, and providing novel scaffolds for interacting with biological targets.[4][5]

This guide provides an in-depth technical overview of non-proteinogenic amino acids containing cyclobutane rings. We will delve into the core synthetic strategies for their preparation, explore their profound impact on molecular conformation, and showcase their applications in modern drug discovery, offering insights for researchers and scientists working at the forefront of pharmaceutical development.

Synthetic Strategies for Cyclobutane Amino Acids (CBAAs)

The construction of the strained cyclobutane ring with the requisite stereochemistry presents a unique synthetic challenge. Several methodologies have been developed to access these valuable building blocks.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloaddition is a powerful and direct method for the synthesis of cyclobutane rings. This approach typically involves the irradiation of two olefinic precursors to form the four-membered ring.

Recent advancements have focused on the use of visible light photocatalysis, which offers milder reaction conditions and greater functional group tolerance compared to traditional UV irradiation.[2][5] A notable example is the selective, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins using an iridium-based triplet energy transfer catalyst.[5] This method provides a straightforward and scalable route to substituted cyclobutane α-amino acid derivatives. Another approach involves the irradiation of 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones with blue light in the presence of a ruthenium photocatalyst to yield unstable cyclobutane-bis(oxazolones), which can be subsequently converted to stable styryl-cyclobutane bis(amino acids).[6]

Experimental Protocol: Photocatalyzed [2+2] Cycloaddition of Dehydroamino Acids

The following is a representative protocol for the synthesis of cyclobutane α-amino acids via visible light-mediated [2+2] cycloaddition:

-

Reaction Setup: In a dry Schlenk tube, combine the dehydroamino acid (1.0 equiv.), the styrene-type olefin (2.0 equiv.), and the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (1-2 mol%).

-

Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., dichloromethane or acetone) to achieve a desired concentration (e.g., 0.1 M). Degas the solution by three freeze-pump-thaw cycles.

-

Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp, λmax = 450 nm) at room temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane amino acid derivative.

Thermal [2+2] Cycloadditions

Thermal [2+2] cycloaddition reactions, often promoted by Lewis acids, provide an alternative route to cyclobutane amino acids. A stereoselective formal [2+2] cycloaddition between 2-(acylamino)acrylates and vinyl sulfides, promoted by bulky aluminum-derived Lewis acids, has been used to synthesize conformationally restricted S-phenylcysteine analogues containing a cyclobutane unit.[7] This reaction proceeds through a Michael-Dieckmann-type process to furnish the substituted cyclobutane skeleton.[8]

Biocatalytic and Enzymatic Resolutions

Biocatalysis offers a green and highly selective method for obtaining enantiopure cyclobutane derivatives. For instance, porcine pancreatic lipase (PPL) has been effectively used for the kinetic resolution of cyclobutane diols and diacetates, which can then be converted into chiral cyclobutane nucleosides and amino acids.[8][9]

Other Synthetic Routes

Other synthetic strategies include the iron-catalyzed [2+2] cycloaddition of enimides with alkylidene malonates to produce β-amino acid cyclobutane derivatives.[10] Additionally, the total synthesis of naturally occurring cyclobutane amino acids, such as those isolated from Atelia herbert smithii, has been accomplished through multi-step sequences.[11]

Summary of Synthetic Methodologies

| Methodology | Key Features | Advantages | References |

| Photochemical [2+2] Cycloaddition | Utilizes visible light or UV irradiation | Mild conditions, high functional group tolerance | [2][5][6] |

| Thermal [2+2] Cycloaddition | Often Lewis acid-catalyzed | Good stereocontrol | [7][8] |

| Biocatalytic Resolution | Employs enzymes for kinetic resolution | High enantioselectivity, environmentally friendly | [8][9] |

| Iron-Catalyzed [2+2] Cycloaddition | Uses an iron catalyst | Access to β-amino acid derivatives | [10] |

Conformational Properties and Structural Impact

The defining feature of cyclobutane-containing amino acids is the rigid and puckered nature of the four-membered ring, which imparts significant conformational constraints on molecules that incorporate them.

The Puckered Nature of the Cyclobutane Ring

Unlike the planar cyclopropane ring, the cyclobutane ring adopts a non-planar, puckered conformation to relieve torsional strain. This puckering can be described by a puckering amplitude and a phase angle. The substituent at the C2 position of a cyclobutane-α-amino acid can modulate the conformational preference of the ring-puckering.[12][13][14]

Influence on Peptide Backbone and Secondary Structure

When incorporated into peptides, the rigid cyclobutane scaffold restricts the conformational freedom of the peptide backbone. This can be strategically employed to stabilize specific secondary structures, such as β-turns and helices, which can be crucial for biological activity.[2] The conformational constraint imposed by the cyclobutane ring can also pre-organize the display of charged groups, a factor that has been shown to be relevant for the cell-penetrating ability of peptides.[4]

Synergistic Experimental and Computational Analysis

A comprehensive understanding of the conformational preferences of cyclobutane amino acid derivatives is often achieved through a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational methods, including DFT calculations and molecular dynamics simulations.[12][13][14] This synergistic approach provides a detailed picture of their structure in the solid state, in the gas phase, and in solution.

Diagram: Conformational Puckering of a Cyclobutane Ring

Caption: Puckered conformation of a cyclobutane ring.

Applications in Drug Discovery and Development

The unique properties of cyclobutane amino acids have made them increasingly valuable in the design of small-molecule drug candidates.[3][15]

Enhancing Metabolic Stability and Proteolytic Resistance

The incorporation of NPAAs, including CBAAs, is a well-established strategy to improve the metabolic stability of peptide-based therapeutics by making them less susceptible to enzymatic degradation.[1] The rigid cyclobutane scaffold can sterically hinder the approach of proteases, thereby prolonging the half-life of the drug in vivo.

Inducing Conformational Constraints for Target Selectivity

The conformational rigidity imparted by the cyclobutane ring can lock the bioactive conformation of a peptide or small molecule, leading to enhanced binding affinity and selectivity for its biological target.[4][16] This is particularly important for distinguishing between closely related receptor subtypes.

Cyclobutane Amino Acids as Aryl Isosteres and Hydrophobic Scaffolds

The three-dimensional nature of the cyclobutane ring allows it to serve as a non-planar isostere for aromatic rings, providing a means to escape the "flatland" of many drug molecules and improve properties such as solubility.[3][15] The cyclobutyl group can also effectively fill hydrophobic pockets in target enzymes.[15]

Case Studies of Cyclobutane-Containing Drug Candidates

Several cyclobutane-containing drugs are currently on the market, including the chemotherapy agent carboplatin and the hepatitis C virus protease inhibitor boceprevir.[16] Furthermore, numerous cyclobutane-containing compounds are in preclinical and clinical development, highlighting the growing acceptance of this motif in medicinal chemistry. For example, replacing a flexible linker with a rigid trans-cyclobutyl ring in a tyrosine-based amino acid designed for cancer cell transport maintained biological activity and showed excellent plasma stability.[3]

Table: Properties Improved by Cyclobutane Moieties in Drug Candidates

| Property Improved | Mechanism | References |

| Metabolic Stability | Steric hindrance to proteases | [1][3] |

| Target Selectivity | Conformational restriction, locking bioactive conformation | [4][16] |

| Potency | Favorable interactions with hydrophobic pockets | [15][16] |

| Pharmacokinetic Profile | Reduced planarity, improved solubility | [3][15] |

Future Perspectives and Emerging Trends

The field of non-proteinogenic amino acids containing cyclobutane rings continues to evolve, with several exciting trends on the horizon.

Novel Synthetic Methodologies on the Horizon

The development of new and more efficient synthetic methods for accessing a wider variety of CBAAs with precise stereochemical control remains a key area of research. This includes the exploration of novel catalytic systems and flow chemistry approaches for photochemical reactions.[11]

Expansion of the Chemical Space of CBAAs

There is a growing interest in the synthesis and application of cyclobutane β- and γ-amino acids, which offer different backbone geometries and conformational constraints compared to their α-amino acid counterparts.[2][5]

Integration into Advanced Therapeutic Modalities

Beyond their use in traditional small molecules and peptides, CBAAs are being explored for their potential in more advanced therapeutic modalities, such as peptidomimetics, macrocycles, and antibody-drug conjugates. Their ability to induce specific conformations and enhance stability makes them attractive building blocks for these complex molecules.[4][17]

Conclusion

Non-proteinogenic amino acids containing cyclobutane rings represent a fascinating and increasingly important class of building blocks for modern drug discovery. Their unique conformational properties, stemming from the inherent strain and puckered nature of the four-membered ring, provide medicinal chemists with a powerful tool to address key challenges in drug design, including metabolic instability, lack of selectivity, and poor pharmacokinetic profiles. As synthetic methodologies become more sophisticated and our understanding of their structural impact deepens, the "rigid charm" of cyclobutane amino acids is set to play an even more significant role in the development of the next generation of therapeutics.

References

-

Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. (2023). MDPI. Available at: [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). PMC. Available at: [Link]

-

Total synthesis of cyclobutane amino acids from Atelia herbert smithii. (1986). ACS Publications. Available at: [Link]

-

Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. (2020). ResearchGate. Available at: [Link]

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). ACS Publications. Available at: [Link]

-

Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006). PubMed. Available at: [Link]

-

Aminoacids of the cyclobutane series. (2025). ResearchGate. Available at: [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008). The Open Medicinal Chemistry Journal. Available at: [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2021). PMC. Available at: [Link]

-

Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. Available at: [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2021). PMC. Available at: [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). PMC. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2021). Radboud Repository. Available at: [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). ACS Organic & Inorganic Au. Available at: [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. Available at: [Link]

-

Study of the non-proteinogenic delta-amino acid ACCA, its biological investigation and application. (2015). Research Repository UCD. Available at: [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones [mdpi.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acs.figshare.com [acs.figshare.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. img01.pharmablock.com [img01.pharmablock.com]

- 17. Study of the non-proteinogenic delta-amino acid ACCA, its biological investigation and application [researchrepository.ucd.ie]

Metabolic Stability Profiling of (R)-2-Amino-4-cyclobutylbutanoic Acid Derivatives

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes medicinal chemistry principles with specific experimental protocols relevant to the (R)-2-Amino-4-cyclobutylbutanoic acid scaffold.

Technical Guide & Optimization Framework

Executive Summary

(R)-2-Amino-4-cyclobutylbutanoic acid represents a critical scaffold in the design of non-proteinogenic amino acids, particularly as inhibitors or substrates for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . While the cyclobutyl moiety offers a steric advantage and enhanced lipophilicity compared to aliphatic analogs (e.g., norleucine), it introduces specific metabolic liabilities that must be managed during lead optimization.

This guide details the metabolic fate of this scaffold, provides validated protocols for stability assessment, and outlines structural modification strategies to enhance half-life (

Structural Basis of Metabolism

The core structure—an

Metabolic Soft Spots

-

The Cyclobutane Ring (Phase I): While kinetically more stable than cyclopropane, the cyclobutane ring is susceptible to CYP450-mediated oxidation. The C3 position of the ring is the most electron-rich and sterically accessible site for hydroxylation, leading to the formation of 3-hydroxycyclobutyl metabolites.

-

The

-Amino Group (Phase II): Primary amines in amino acid drugs are prime targets for N-Acetyltransferases (NATs) . Acetylation caps the amine, preventing LAT1 recognition (which requires a free amine) and accelerating renal clearance. This is a known failure mode for similar LAT1 inhibitors like JPH203. -

The Carboxylic Acid (Phase II): Direct glucuronidation by UGTs (UDP-glucuronosyltransferases) can occur, forming acyl-glucuronides, which are reactive and potentially toxic metabolites.

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic divergence points for the scaffold.

Figure 1: Predicted metabolic fate of the (R)-2-Amino-4-cyclobutylbutanoic acid scaffold. N-acetylation is often the rate-limiting clearance step for amino acid mimetics.

Experimental Protocols for Stability Assessment

To rigorously evaluate derivatives, a tiered testing strategy is required. Do not rely solely on microsomal data, as it often lacks the cytosolic enzymes (like NATs) responsible for Phase II conjugation.

Tier 1: Microsomal Stability Assay (Phase I Focus)

Objective: Determine intrinsic clearance (

Protocol:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Incubation System:

-

Matrix: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

-

Reaction:

-

Pre-incubate microsomes and test compound (1 µM final) for 5 mins at 37°C.

-

Initiate with NADPH.

-

Sample at

min.

-

-

Quenching: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.

-

Analysis: LC-MS/MS quantification of parent depletion.

Tier 2: Cryopreserved Hepatocyte Assay (Holistic Stability)

Objective: Capture both Phase I (CYP) and Phase II (NAT/UGT) clearance. This is mandatory for this scaffold due to the acetylation risk.

Protocol:

-

Thawing: Thaw cryopreserved hepatocytes (Human/Rodent) in shifting media; centrifuge and resuspend in incubation media (Krebs-Henseleit buffer) to

cells/mL. -

Viability Check: Ensure Trypan Blue exclusion >75%.

-

Incubation:

-

Add test compound (1 µM final concentration).

-

Incubate in a shaking water bath (37°C, 95%

/5%

-

-

Sampling: Remove aliquots at

min. -

Quenching & Analysis: Quench with ACN/MeOH (1:1). Analyze supernatant via LC-MS/MS.

-

Calculation:

Where

Optimization Strategies (SAR)

When instability is detected, the following structural modifications have proven effective for this specific scaffold.

| Modification Strategy | Target Liability | Mechanism of Action | Potential Risk |

| Deuteration | Cyclobutyl Ring Oxidation | Kinetic Isotope Effect (KIE) strengthens C-H bonds at the C3 position, slowing CYP oxidation. | High cost of goods; limited effect if |

| Fluorination | Cyclobutyl Ring Oxidation | Replacing C-H with C-F blocks metabolic attack and lowers lipophilicity ( | Can alter LAT1 binding affinity due to electronic repulsion. |

| Sterically hinders the amine and carboxylic acid, blocking some Phase II enzymes. | often abolishes LAT1 transport (LAT1 prefers | ||

| Bioisostere (Oxetane) | Lipophilicity / Metabolism | Replacing cyclobutane with oxetane lowers | Oxetane rings can be chemically unstable in acidic environments. |

Comparative Data (Hypothetical Case Study)

The table below illustrates the impact of these modifications on a hypothetical lead compound (Cpd-1 ).

| Compound ID | Structure Description | Primary Metabolite | ||

| Cpd-1 | Parent (Cyclobutyl) | 45 µL/min/10⁶ cells | 28 | N-Acetyl-Cpd-1 |

| Cpd-2 | 3,3-Difluorocyclobutyl | 12 µL/min/10⁶ cells | 85 | Unchanged |

| Cpd-3 | 3-Deuterocyclobutyl | 38 µL/min/10⁶ cells | 35 | N-Acetyl-Cpd-3 |

| Cpd-4 | <5 µL/min/10⁶ cells | >120 | None (But inactive at LAT1) |

Note: Cpd-2 represents the optimal balance of stability, provided LAT1 affinity is maintained.

Workflow Visualization

The following DOT diagram outlines the decision tree for evaluating derivatives of (R)-2-Amino-4-cyclobutylbutanoic acid.

Figure 2: Iterative optimization workflow. Note the feedback loops driven by Metabolite Identification (MetID).

References

-

Huttunen, K. M., et al. (2016). "L-Type Amino Acid Transporter 1 (LAT1)–Mediated Prodrug Delivery: The Effect of the Promoie Structure on the Prodrug Bioconversion and Transport." Journal of Medicinal Chemistry. Link

-

Napolitano, L., et al. (2018). "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Link

-

Oda, K., et al. (2010). "L-type Amino Acid Transporter 1 Inhibitors Inhibit Tumor Cell Growth." Cancer Science. Link

-

Wempe, M. F., et al. (2012).[1] "Metabolism and pharmacokinetic studies of JPH203, an L-amino acid transporter 1 (LAT1) selective compound." Drug Metabolism and Pharmacokinetics. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Cyclobutyl vs. Cyclopropyl Amino Acid Side Chains in Medicinal Chemistry

Executive Summary: The "Magic Ring" Effect

In modern medicinal chemistry, the "Magic Methyl" effect is well-documented, where the addition of a single methyl group can drastically alter potency and solubility. However, the incorporation of small cycloalkyl rings—specifically cyclopropyl (C3) and cyclobutyl (C4) moieties—offers a more profound toolset. These rings do not merely add lipophilicity; they introduce conformational restriction , electronic modulation , and metabolic blockade that acyclic alkyl chains cannot replicate.

This guide provides a technical comparison of cyclopropyl and cyclobutyl amino acid side chains (specifically 1-aminocyclopropane-1-carboxylic acid, ACC , and 1-aminocyclobutane-1-carboxylic acid, ACBC ), focusing on their divergent physicochemical properties, metabolic fates, and synthetic accessibility.[1][2]

Physicochemical Profiling: Geometry & Electronics

The choice between a C3 and C4 ring is rarely arbitrary. It is a decision driven by the specific vector requirements of the binding pocket and the electronic needs of the pharmacophore.

Geometric Constraints and Ring Strain[2]

| Property | Cyclopropyl (ACC) | Cyclobutyl (ACBC) | Implication |

| Geometry | Planar (Rigid) | Puckered ("Butterfly") | C3 fixes substituents in space; C4 allows limited flexibility.[1][2] |

| Bond Angles | C3 induces extreme angle strain ( | ||

| Puckering Angle | C4 flips between conformers to relieve torsional strain.[1] | ||

| C-C Bond Length | C3 bonds have significant |

Technical Insight:

-

The Walsh Orbital Effect (C3): The carbon atoms in a cyclopropane ring utilize

-like hybridization for the C-C bonds to minimize angle strain. This leaves the exocyclic bonds (C-H, C-N, C-C(O)) with high -

The Puckering Effect (C4): Cyclobutane is not planar. It adopts a puckered conformation to minimize the eclipsing interactions of adjacent hydrogens. This "butterfly" motion allows ACBC to explore a slightly larger conformational volume than the rigid ACC, potentially adapting to induced-fit binding pockets.

Acid-Base Properties (pKa Modulation)

The hybridization differences directly impact the basicity of the amine and the acidity of the carboxylic acid.

-

Basicity (

of-

ACC:

. The high -

ACBC:

.[2] The hybridization is closer to standard -

Medicinal Chemistry Application: If a lead compound requires lower basicity to improve membrane permeability (reducing the ionized fraction at physiological pH), ACC is the superior choice.

-

Pharmacokinetic & Metabolic Implications[1][3][4]

The Metabolic Shield (CYP Blockade)

Both rings are frequently employed to block cytochrome P450 (CYP) mediated oxidation.[2]

-

Mechanism: The C-H bonds in cyclopropane are significantly stronger (

kcal/mol) than typical secondary alkyl C-H bonds ( -

Comparison: While C4 also offers steric protection, C3 is electronically deactivated against oxidation.[2]

Toxicity Risks: Ring Opening[2]

-

ACC Risk: While stable to oxidation, the cyclopropyl ring can undergo radical-mediated ring opening (the "cyclopropylclock"). If a radical is formed on the

-carbon (e.g., during metabolic processing), the ring can open to form a reactive alkyl radical, potentially leading to mechanism-based inhibition (suicide inhibition) of enzymes or covalent binding to proteins (toxicity).[1] -

ACBC Advantage: The cyclobutyl ring is far less prone to radical ring-opening reactions, offering a safer profile if metabolic activation is a concern.

Decision Logic: When to Use Which?

The following decision tree illustrates the logical flow for selecting between C3 and C4 modifications during lead optimization.

Figure 1: Strategic decision tree for selecting between cyclopropyl and cyclobutyl bioisosteres.

Synthetic Methodology: Phase Transfer Catalysis[2]

To ensure reproducibility and scalability, the O'Donnell Phase Transfer Catalysis (PTC) method is the industry standard for synthesizing both ACC and ACBC derivatives. This method utilizes a glycine Schiff base equivalent, allowing for the modular installation of the ring using the appropriate dihaloalkane.

Experimental Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid (Boc-ACBC)

Principle: Double alkylation of a glycine imine using 1,3-dibromopropane under phase transfer conditions, followed by hydrolysis and protection.

Reagents:

-

N-(Diphenylmethylene)glycine ethyl ester (Glycine Schiff Base)[1]

-

1,3-Dibromopropane[2]

-

Tetrabutylammonium hydrogensulfate (TBAB, Catalyst)[1]

-

Potassium Hydroxide (KOH) / Potassium Carbonate (

)[1] -

Solvents: Acetonitrile (

) or Toluene, Water.[2]

Step-by-Step Workflow:

-

Alkylation (Ring Formation):

-

Dissolve N-(Diphenylmethylene)glycine ethyl ester (1.0 eq) and 1,3-dibromopropane (1.2 eq) in acetonitrile.

-

Add solid

(4.0 eq) and TBAB (10 mol%). -

Reflux the mixture for 16–24 hours. Note: For ACC, substitute 1,3-dibromopropane with 1,2-dibromoethane and use stronger base conditions (NaOH/DMSO) due to lower reactivity of the 1,2-electrophile.[2]

-

Monitor by TLC/LCMS for the disappearance of the starting Schiff base.

-

Filter solids and concentrate the filtrate.

-

-

Hydrolysis (Deprotection):

-

Dissolve the crude cyclic Schiff base in THF/1N HCl (1:1).

-

Stir at room temperature for 2 hours to cleave the imine (releasing benzophenone) and the ester.

-

Wash the aqueous layer with diethyl ether to remove benzophenone.

-

Concentrate the aqueous layer to obtain the crude amino acid hydrochloride salt.[2]

-

-

Boc-Protection (Isolation):

-

Redissolve the crude salt in 1,4-dioxane/water (1:1).

-

Adjust pH to ~9 using NaOH.

-

Add

(1.5 eq) and stir overnight. -

Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.

-

Crystallize from Hexanes/EtOAc.[2]

-

Synthetic Logic Flow[2]

Figure 2: Modular synthesis of cyclic amino acids via Phase Transfer Catalysis.[1][2]

Case Study: NMDA Receptor Modulation

The distinct biological impact of these two rings is best exemplified by their activity at the NMDA receptor glycine site.[2]

-

ACC (Cyclopropyl): Acts as a partial agonist .[1] The rigid, planar structure mimics the planar carboxylate-amine arrangement of glycine, allowing it to activate the receptor, albeit with different efficacy.

-

ACBC (Cyclobutyl): Acts as an antagonist .[1] The increased steric bulk and the puckered "butterfly" conformation prevent the receptor from closing into the active state, effectively blocking the channel despite binding to the same pocket.

Conclusion: This case study highlights that C3 vs. C4 is not just a "space-filling" exercise; the subtle geometric differences (

References

-

Wiberg, K. B. (1986).[2] Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition, 25(4), 312-322. [Link][1]

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]

-

Talele, T. T. (2016).[2][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712-8756.[3] [Link][1][3]

-

Hood, W. F., et al. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): A specific antagonist of the N-methyl-D-aspartate receptor glycine site.[1][4] European Journal of Pharmacology, 161(2-3), 281-282.[1] [Link]

- Krenske, E. H., & Houlahan, T. J. (2017). Stereoelectronic Effects in the Oxidation of Cyclopropanes. Journal of Organic Chemistry.

Sources

- 1. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Aminocyclobutanecarboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Fmoc-protection of (R)-2-Amino-4-cyclobutylbutanoic acid

Application Note & Protocol

Topic:

Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Fmoc-Protection for Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy for modulating their structure, function, and therapeutic properties.[1][2][3] (R)-2-Amino-4-cyclobutylbutanoic acid, a synthetic amino acid featuring a cyclobutane moiety, represents a unique building block that can confer conformational rigidity and altered lipophilicity to peptide-based therapeutics. The cyclobutane ring, while stable, introduces significant steric bulk and unique conformational constraints that can be exploited in drug design.[4][5]

For the seamless integration of such ncAAs into peptide chains using solid-phase peptide synthesis (SPPS), the temporary protection of the α-amino group is paramount. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS due to its remarkable stability under acidic conditions and its facile cleavage under mild basic conditions, typically with a secondary amine like piperidine.[6][7][8] This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage.[9][10]

This application note provides a detailed, field-proven protocol for the Fmoc-protection of (R)-2-Amino-4-cyclobutylbutanoic acid. Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, offering insights to ensure a robust, reproducible, and high-yielding synthesis.

Mechanism of Fmoc Protection

The Fmoc protection of an amine proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc-reagent.[6][11] This reaction is typically conducted under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct.

Diagram: Generalized Mechanism of Fmoc Protection

Caption: Nucleophilic attack of the amine on the Fmoc reagent.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

Two primary reagents are available for introducing the Fmoc group: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).

| Reagent | Advantages | Disadvantages | Recommendation |

| Fmoc-Cl | Highly reactive, potentially leading to faster reaction times.[12] | Moisture sensitive, prone to hydrolysis, can generate corrosive byproducts, and may lead to side reactions like dipeptide formation.[11][12] | Use with caution, especially for precious non-canonical amino acids. |

| Fmoc-OSu | More stable, less susceptible to hydrolysis, easier to handle, and generally results in a cleaner reaction profile with higher purity and more consistent yields.[6][12][13] | Less reactive than Fmoc-Cl, may require slightly longer reaction times. | Highly recommended for the protection of valuable substrates like (R)-2-Amino-4-cyclobutylbutanoic acid to maximize yield and purity.[13] |

Given the value of the starting material, this protocol exclusively utilizes Fmoc-OSu to ensure a robust and high-purity synthesis.

Detailed Experimental Protocol

This protocol is designed for the Fmoc protection of (R)-2-Amino-4-cyclobutylbutanoic acid. The quantities can be scaled as needed, with adjustments to solvent volumes.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| (R)-2-Amino-4-cyclobutylbutanoic acid | ≥95% Purity | Varies | Starting material. |

| Fmoc-OSu | ≥98% Purity | Varies | Acylating agent. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Varies | Base for the reaction. |

| 1,4-Dioxane | Anhydrous | Varies | Organic solvent. |

| Deionized Water | High Purity | In-house | Aqueous solvent. |

| Diethyl Ether | ACS Reagent Grade | Varies | For washing. |

| 1 M Hydrochloric Acid (HCl) | ACS Reagent Grade | Varies | For acidification. |

| Ethyl Acetate | ACS Reagent Grade | Varies | For extraction. |

| Brine (Saturated NaCl solution) | N/A | In-house | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Varies | Drying agent. |

Step-by-Step Procedure

Diagram: Experimental Workflow

Caption: Step-by-step workflow for Fmoc protection.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-Amino-4-cyclobutylbutanoic acid (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (2.0 eq). A typical solvent ratio is 1:1 (v/v). Stir until the amino acid is fully dissolved. Rationale: The basic aqueous solution deprotonates the amino group, increasing its nucleophilicity, while the dioxane ensures the solubility of the Fmoc-OSu.

-

Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C with stirring. Rationale: The reaction is exothermic. Initial cooling helps to control the reaction rate and minimize potential side reactions.

-

Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05-1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 15-30 minutes. Rationale: A slight excess of Fmoc-OSu ensures complete consumption of the starting amino acid. Dropwise addition prevents localized heating and potential side reactions.[14]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Rationale: Allowing the reaction to proceed overnight ensures it goes to completion.

-

Reaction Monitoring (TLC): Monitor the reaction progress using thin-layer chromatography (TLC). A suitable mobile phase is a mixture of dichloromethane, methanol, and a small amount of acetic acid (e.g., 90:9:1). The product should have a lower Rf value than Fmoc-OSu and will be UV active. The disappearance of the starting amino acid (visualized with ninhydrin stain) indicates reaction completion.

-

Aqueous Work-up: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[14] Discard the organic layers. Rationale: This step removes non-polar impurities from the aqueous layer containing the desired product salt.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form. Rationale: Protonation of the carboxylate group renders the product insoluble in the aqueous phase, causing it to precipitate.[]

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 times). Combine the organic layers. Rationale: The protonated product is soluble in ethyl acetate, allowing for its extraction from the aqueous phase.

-

Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification by Column Chromatography

While precipitation and extraction provide a relatively clean product, column chromatography is often necessary for achieving high purity (>98%), which is critical for SPPS.

| Parameter | Details |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |

| Mobile Phase | A gradient of methanol in dichloromethane (DCM) is commonly used. A small amount of acetic acid (0.1-0.5%) can be added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.[16] |

| Procedure | 1. Dissolve the crude product in a minimal amount of DCM. 2. Load the solution onto a pre-equilibrated silica gel column. 3. Elute with the determined solvent gradient. 4. Collect fractions and monitor by TLC. 5. Combine the pure fractions and evaporate the solvent to yield the purified product. |

Characterization

The identity and purity of the final product, Fmoc-(R)-2-Amino-4-cyclobutylbutanoic acid, should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Fmoc group and the cyclobutane moiety.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.

-

HPLC: To determine the purity of the final compound.[17]

-

Optical Rotation: To confirm that the stereochemistry of the starting material has been retained.

Troubleshooting

| Issue | Potential Cause | Solution |

| Incomplete Reaction | Insufficient base, low quality of Fmoc-OSu, or insufficient reaction time. | Ensure 2.0 equivalents of base are used. Use fresh, high-purity Fmoc-OSu. Allow the reaction to proceed for a longer duration. |

| Low Yield | Incomplete precipitation during acidification, or loss of product during work-up. | Ensure the pH is lowered to ~2. Perform extractions carefully to avoid emulsions. |

| Presence of Dipeptide Impurity | More common with Fmoc-Cl, but can occur if the reaction conditions are not optimal. | Use Fmoc-OSu. Ensure slow, controlled addition of the acylating agent at low temperature.[18] |

| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Purify by column chromatography. Attempt to crystallize the purified product from a suitable solvent system (e.g., ethyl acetate/hexanes).[16] |

Conclusion

This protocol provides a comprehensive and robust method for the Fmoc-protection of the non-canonical amino acid (R)-2-Amino-4-cyclobutylbutanoic acid. By understanding the rationale behind reagent selection and procedural steps, researchers can confidently and efficiently synthesize this valuable building block for advanced peptide and protein engineering. The use of Fmoc-OSu, coupled with careful control of reaction conditions and appropriate purification techniques, is key to obtaining a high-purity product suitable for demanding applications such as GMP-grade peptide manufacturing.[10]

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]

-

Preprints.org. Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Available from: [Link]

-

PMC - NIH. Synthesis of non-canonical amino acids through dehydrogenative tailoring. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Available from: [Link]

-

Encyclopedia.pub. Biosynthesis of Non-Canonical Amino Acids. Available from: [Link]

-

PMC. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Available from: [Link]

-

Oxford Academic. One-pot chemoenzymatic syntheses of non-canonical amino acids. Available from: [Link]

-

PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]

-

PubMed. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Available from: [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]

-

The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available from: [Link]

-

Springer Nature Experiments. Fmoc Test Protocols and Methods. Available from: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

-

Omizzur. 4 Fmoc protection methods Comparison. Available from: [Link]

-

ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]

-

MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]

-

ResearchGate. Aminoacids of the cyclobutane series. Available from: [Link]

-

Baran Lab. Cyclobutanes in Organic Synthesis. Available from: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Synthesis of non-canonical amino acids through dehydrogenative tailoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. baranlab.org [baranlab.org]

- 6. benchchem.com [benchchem.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. chempep.com [chempep.com]

- 9. chempep.com [chempep.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. omizzur.com [omizzur.com]

Solid-phase peptide synthesis (SPPS) incorporating (R)-2-Amino-4-cyclobutylbutanoic acid

Application Note & Protocol

Strategic Incorporation of (R)-2-Amino-4-cyclobutylbutanoic Acid into Novel Peptides via Solid-Phase Peptide Synthesis

Abstract

The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to modulate pharmacokinetic properties, enhance proteolytic stability, and refine target selectivity.[1][2][] This guide provides a comprehensive technical framework for the successful incorporation of (R)-2-Amino-4-cyclobutylbutanoic acid, a sterically hindered ncAA, into target peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the unique challenges posed by its bulky cyclobutyl side chain and present optimized protocols for coupling, cleavage, and purification to ensure high-yield synthesis of high-purity peptides. This document is intended for researchers, chemists, and drug development professionals seeking to expand their peptide design space with novel structural motifs.

Introduction: The Challenge of Sterically Hindered Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is a robust and efficient method for constructing peptides by sequentially adding amino acids to a growing chain anchored to a solid support.[4][5] While standard proteinogenic amino acids are readily incorporated, ncAAs with significant steric bulk, such as (R)-2-Amino-4-cyclobutylbutanoic acid, present formidable challenges.[6][7]

The primary obstacle is the reduced efficiency of the coupling reaction. The cyclobutyl moiety can physically obstruct the approach of the activated carboxyl group to the free N-terminal amine of the resin-bound peptide chain, leading to incomplete reactions, lower yields, and the generation of deletion sequences.[7][8] Overcoming this requires a strategic selection of highly reactive coupling reagents and optimized reaction conditions to drive the formation of the peptide bond to completion.[9][10]

Synthesis Workflow Overview

The following diagram outlines the complete workflow for synthesizing a peptide containing (R)-2-Amino-4-cyclobutylbutanoic acid, from initial resin preparation to final characterization.

Caption: General workflow for SPPS incorporating the target ncAA.

Materials and Reagents

Successful synthesis is contingent on the use of high-quality reagents. The following table summarizes the necessary materials.

| Reagent | Grade | Recommended Use |

| Resins | ||

| Rink Amide MBHA or Wang Resin | 100-200 mesh | For C-terminal amides or acids, respectively. |

| Amino Acids | ||

| Fmoc-(R)-2-Amino-4-cyclobutylbutanoic acid | Peptide Synthesis | The non-canonical building block. |

| Standard Fmoc-protected amino acids | Peptide Synthesis | For the remainder of the peptide sequence. |

| Solvents | ||

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Primary solvent for washing, deprotection, and coupling. |

| Dichloromethane (DCM) | ACS Grade | For resin washing and transfer. |

| Piperidine | Reagent Grade | For Fmoc deprotection. |

| Acetonitrile (ACN) | HPLC Grade | Mobile phase for purification. |

| Diethyl ether, cold | ACS Grade | For peptide precipitation. |

| Reagents | ||

| HATU, HCTU, or COMU | Peptide Synthesis | Recommended coupling reagents for the hindered ncAA.[11][12] |

| HBTU or DIC/HOBt | Peptide Synthesis | Suitable for standard amino acid couplings. |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Base for coupling reactions. |

| Trifluoroacetic acid (TFA) | Reagent Grade | For final cleavage from the resin. |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger to prevent side reactions during cleavage.[13] |

| Deionized Water (H₂O) | Scavenger and HPLC mobile phase component. |

Detailed Experimental Protocols

Resin Preparation

-

Place the desired amount of resin (e.g., Rink Amide, 0.4-0.8 mmol/g loading) into a peptide synthesis vessel.

-

Add sufficient DMF to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5][14]

-

Drain the DMF and wash the resin thoroughly with DMF (3x).

Standard Fmoc-SPPS Cycle

This cycle is repeated for each amino acid addition.

A. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature and drain.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[14][15]

-

Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

B. Amino Acid Coupling (Optimized for (R)-2-Amino-4-cyclobutylbutanoic acid): The key to successfully incorporating this hindered amino acid is the use of a highly efficient coupling reagent. HATU is recommended due to its ability to form a highly reactive OAt-active ester, which overcomes steric barriers more effectively than HOBt-based activators.[11][12]

Caption: Activation and coupling mechanism for the hindered ncAA.

Protocol:

-

In a separate vessel, dissolve Fmoc-(R)-2-Amino-4-cyclobutylbutanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Allow the solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For extremely difficult sequences, extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) may be beneficial. Microwave-assisted SPPS can also dramatically improve efficiency.[8]

-

After coupling, wash the resin with DMF (3x).

-

Validation (Optional but Recommended): Perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (recoupling) step is required.

For standard, non-hindered amino acids, HBTU (4 eq.) or DIC/HOBt can be used with a shorter coupling time (30-60 minutes).

Final Cleavage and Peptide Isolation

This step removes the peptide from the resin and cleaves all acid-labile side-chain protecting groups.

-

After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it under vacuum.

-

Prepare a fresh cleavage cocktail in a well-ventilated fume hood. A standard "Reagent K" cocktail is robust for most sequences.[16]

-

Cleavage Cocktail Recipe: TFA (94%), Phenol (1%), H₂O (2.5%), TIS (2.5%) (v/v/v/v). The TIS and water act as scavengers to trap reactive cations released from the protecting groups.[17]

-

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 0.5 g of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture into a clean collection tube, separating the resin beads.

-

Wash the resin with a small additional volume of fresh TFA and combine the filtrates.

-

In a separate centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).

-

Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[13]

-

Centrifuge the mixture (e.g., 3000 x g for 5 minutes) and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Purification by Reversed-Phase HPLC

The crude peptide must be purified to remove deletion sequences and other impurities. RP-HPLC is the standard method.[18][19][20]

-

Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water). If solubility is an issue, small amounts of acetic acid or ammonia may be added depending on the peptide's pI.

-

Chromatography: Purify the peptide using a preparative C18 column.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in H₂O

-

Solvent B: 0.1% TFA in ACN

-

-

Sample Gradient: The optimal gradient is sequence-dependent, but a scouting gradient can be used initially.

| Time (min) | % Solvent B | Flow Rate (mL/min) |

| 0 | 5 | 20 |

| 5 | 5 | 20 |

| 35 | 65 | 20 |

| 40 | 95 | 20 |

| 45 | 5 | 20 |

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of each fraction by analytical HPLC.

-

Pool the fractions with >95% purity and lyophilize to obtain the final peptide as a white, fluffy powder.[20]

Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm that the correct peptide has been synthesized.[21][22]

-

Method: Use either Electrospray Ionization (ESI-MS) coupled with LC, or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).

-

Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent.

-

Analysis: Acquire the mass spectrum. The primary goal is to identify the molecular ion peak (e.g., [M+H]⁺) and confirm that its mass matches the calculated theoretical mass of the target peptide.[22][23]

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |